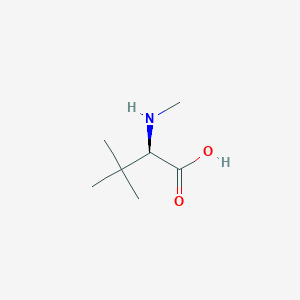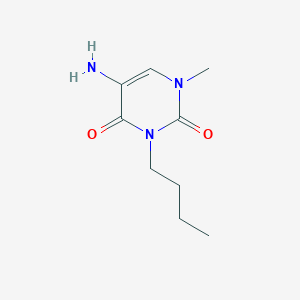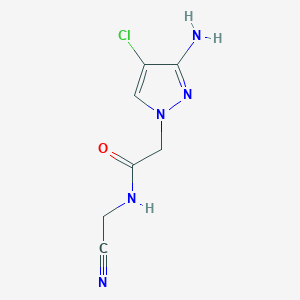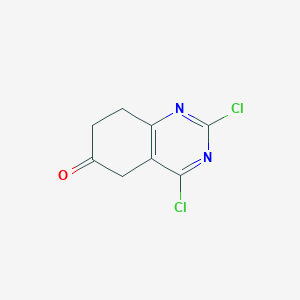
5-Fluoro-4-methyl-1,3-thiazol-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-4-methyl-1,3-thiazol-2-amine hydrochloride: is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry research . The compound has a molecular formula of C4H5FN2S and a molecular weight of 132.16 g/mol . It is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methyl-1,3-thiazol-2-amine hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylthiazole with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent such as acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-4-methyl-1,3-thiazol-2-amine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
5-Fluoro-4-methyl-1,3-thiazol-2-amine hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Fluoro-4-methyl-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-1,3-thiazol-2-amine: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
5-(4-Fluorophenyl)-1,3-thiazol-2-amine hydrochloride: Contains a phenyl group, which significantly alters its biological activity and applications.
Uniqueness
5-Fluoro-4-methyl-1,3-thiazol-2-amine hydrochloride is unique due to the presence of both a fluorine atom and a methyl group on the thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C4H6ClFN2S |
|---|---|
Peso molecular |
168.62 g/mol |
Nombre IUPAC |
5-fluoro-4-methyl-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C4H5FN2S.ClH/c1-2-3(5)8-4(6)7-2;/h1H3,(H2,6,7);1H |
Clave InChI |
DGBSIDBGEVRJDH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)N)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13075673.png)
![N-(4-(4H-1,2,4-Triazol-3-yl)phenyl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13075676.png)



![4-Cyclobutyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13075698.png)

![8-Ethynyltricyclo[5.2.1.0,2,6]decan-8-ol](/img/structure/B13075706.png)
![7-Propyl-4H,6H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B13075716.png)




